![molecular formula C15H19FN2O4S B2597883 4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride CAS No. 2223695-16-5](/img/structure/B2597883.png)
4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride, commonly known as K11777, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and sirtuins, which are involved in regulating gene expression and cellular processes.
Mechanism of Action
K11777 exerts its effects by binding to the active site of 4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride and sirtuins, thereby inhibiting their activity. This compound are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. Sirtuins are enzymes that regulate gene expression by deacetylating histone and non-histone proteins. By inhibiting the activity of these enzymes, K11777 can modulate gene expression and cellular processes.
Biochemical and Physiological Effects
K11777 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit tumor growth in animal models by reducing angiogenesis and inducing cell cycle arrest. K11777 has anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
K11777 has several advantages as a research tool. It is a potent inhibitor of 4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride and sirtuins and has been shown to have a high degree of selectivity for these enzymes. It is also relatively stable and can be easily synthesized using standard laboratory techniques. However, K11777 has some limitations as a research tool. It may have off-target effects on other enzymes and may not be suitable for use in vivo due to its poor solubility and bioavailability.
Future Directions
There are several future directions for research on K11777. One area of interest is the development of more potent and selective inhibitors of 4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride and sirtuins. Another area of interest is the investigation of the role of K11777 in regulating gene expression and cellular processes in normal cells. Additionally, further research is needed to determine the efficacy and safety of K11777 in animal models and humans. Finally, the potential applications of K11777 in the treatment of inflammatory diseases and other conditions should be explored.
Synthesis Methods
K11777 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-amino-1-propanol to form 4-(3-aminopropyl)benzenesulfonyl fluoride. This intermediate is then reacted with 2-oxoazepane-3-carboxylic acid to form 4-[3-oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
K11777 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of 4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride and sirtuins, which are involved in regulating gene expression and cellular processes such as cell cycle progression, apoptosis, and DNA repair. K11777 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
4-[3-oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S/c16-23(21,22)12-7-4-11(5-8-12)6-9-14(19)18-13-3-1-2-10-17-15(13)20/h4-5,7-8,13H,1-3,6,9-10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENCXWBDSSVNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2597800.png)
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-fluorobenzamide](/img/structure/B2597804.png)
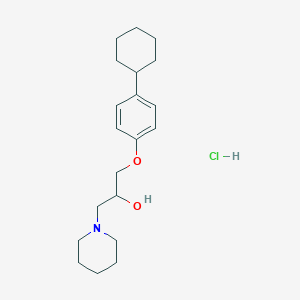
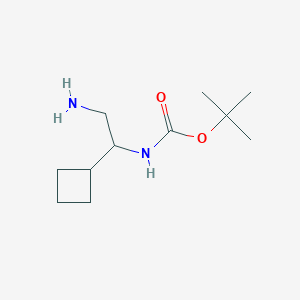
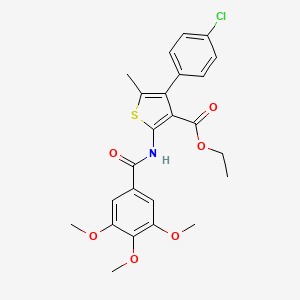

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2597813.png)
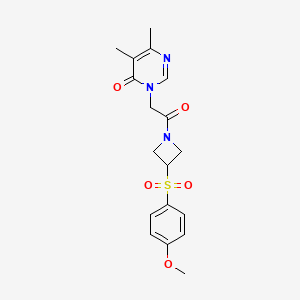
![Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel](/img/structure/B2597816.png)
![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2597819.png)

![2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2597821.png)
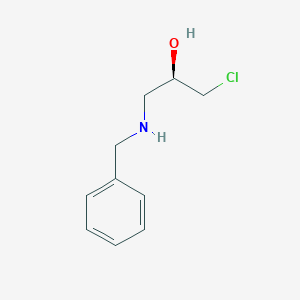
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2597823.png)